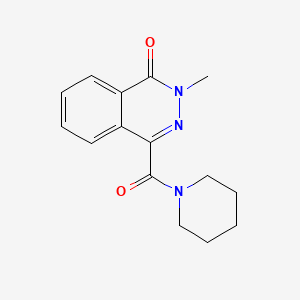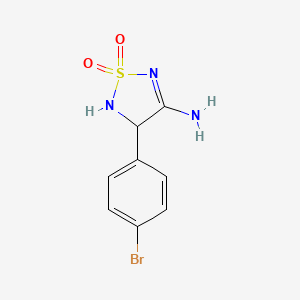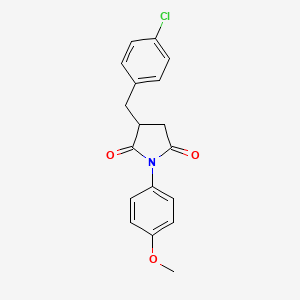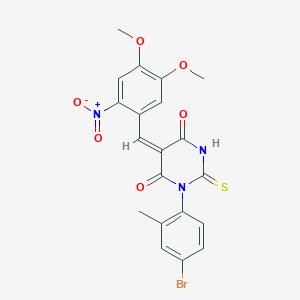
2-methyl-4-(1-piperidinylcarbonyl)-1(2H)-phthalazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-4-(1-piperidinylcarbonyl)-1(2H)-phthalazinone is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound belongs to the class of phthalazinone derivatives, which have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.
Wirkmechanismus
The mechanism of action of 2-methyl-4-(1-piperidinylcarbonyl)-1(2H)-phthalazinone is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are critical for cancer cell survival. The compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. Inhibition of this enzyme can lead to the accumulation of DNA damage, which can trigger apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 2-methyl-4-(1-piperidinylcarbonyl)-1(2H)-phthalazinone has also been reported to exhibit other biological activities. Studies have shown that the compound exhibits antimicrobial activity against a wide range of bacteria and fungi. The compound has also been shown to exhibit antiviral activity against several viruses, including HIV-1 and herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-methyl-4-(1-piperidinylcarbonyl)-1(2H)-phthalazinone is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of the compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-4-(1-piperidinylcarbonyl)-1(2H)-phthalazinone. One area of research is the development of new analogs of the compound with improved solubility and bioavailability. Another area of research is the investigation of the compound's mechanism of action, which could lead to the development of more effective cancer therapies. Additionally, the compound's antimicrobial and antiviral activities could be further explored for the development of new treatments for infectious diseases.
Synthesemethoden
The synthesis of 2-methyl-4-(1-piperidinylcarbonyl)-1(2H)-phthalazinone involves the reaction of 2-methyl-4-(chlorocarbonyl)phthalazin-1(2H)-one with piperidine in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then converted to the final product by treatment with a suitable acid.
Wissenschaftliche Forschungsanwendungen
2-methyl-4-(1-piperidinylcarbonyl)-1(2H)-phthalazinone has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its anticancer activity. Studies have shown that the compound exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells.
Eigenschaften
IUPAC Name |
2-methyl-4-(piperidine-1-carbonyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-17-14(19)12-8-4-3-7-11(12)13(16-17)15(20)18-9-5-2-6-10-18/h3-4,7-8H,2,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMBFNODFMDVFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-phenyl-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5116811.png)

![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B5116816.png)

![1-chloro-3-[4-(isopropylthio)butoxy]benzene](/img/structure/B5116820.png)



![3-benzyl-1-(2-phenylethyl)-8-(3-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5116858.png)
![2-{[(6-phenyl-4-pyrimidinyl)thio]methyl}-1H-benzimidazole](/img/structure/B5116866.png)
![3-chloro-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5116867.png)

![N-{2-[2-(3-thienyl)acetyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-pyridinecarboxamide](/img/structure/B5116869.png)
![3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5116882.png)